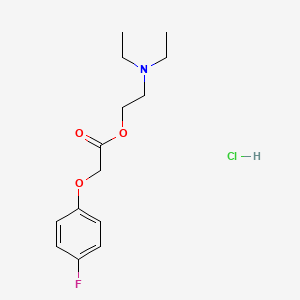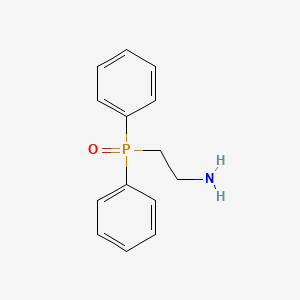
2-(diethylamino)ethyl 2-(4-fluorophenoxy)acetate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(diethylamino)ethyl 2-(4-fluorophenoxy)acetate;hydrochloride is a chemical compound with the molecular formula C14H21ClFNO3 and a molecular weight of 305.77 g/mol . This compound is known for its unique structure, which includes a fluorophenoxy group and a diethylaminoethyl ester moiety. It is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 2-(diethylamino)ethyl 2-(4-fluorophenoxy)acetate;hydrochloride typically involves several steps. One common method includes the esterification of (p-Fluorophenoxy)acetic acid with 2-(diethylamino)ethanol in the presence of a suitable catalyst. The reaction conditions often require an acidic environment to facilitate the esterification process. Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(diethylamino)ethyl 2-(4-fluorophenoxy)acetate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom in the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
2-(diethylamino)ethyl 2-(4-fluorophenoxy)acetate;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(diethylamino)ethyl 2-(4-fluorophenoxy)acetate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-(diethylamino)ethyl 2-(4-fluorophenoxy)acetate;hydrochloride can be compared with other similar compounds, such as:
(p-Chlorophenoxy)acetic acid 2-(diethylamino)ethyl ester hydrochloride: This compound has a chlorine atom instead of a fluorine atom, which can lead to different chemical reactivity and biological activity.
(p-Bromophenoxy)acetic acid 2-(diethylamino)ethyl ester hydrochloride: The presence of a bromine atom can also influence the compound’s properties and applications.
(p-Methylphenoxy)acetic acid 2-(diethylamino)ethyl ester hydrochloride: The methyl group can affect the compound’s hydrophobicity and interaction with biological targets.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of this compound in scientific research.
Properties
CAS No. |
351-69-9 |
|---|---|
Molecular Formula |
C14H21ClFNO3 |
Molecular Weight |
305.77 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-(4-fluorophenoxy)acetate;hydrochloride |
InChI |
InChI=1S/C14H20FNO3.ClH/c1-3-16(4-2)9-10-18-14(17)11-19-13-7-5-12(15)6-8-13;/h5-8H,3-4,9-11H2,1-2H3;1H |
InChI Key |
CHDXBHHROSPLRM-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)COC1=CC=C(C=C1)F.Cl |
Canonical SMILES |
CCN(CC)CCOC(=O)COC1=CC=C(C=C1)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2-Oxo-2-thiophen-2-yl-ethylidene)-3,4-dihydro-benzo[1,4]oxazin-2-one](/img/structure/B1655269.png)


![2-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-phenylethan-1-one](/img/structure/B1655275.png)

![2,4-Bis(2-chlorophenyl)-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1655278.png)
![2,4-Bis(4-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1655279.png)

![n-[2-(4-Methoxyphenyl)ethyl]-6-nitro-1,3-benzodioxole-5-carboxamide](/img/structure/B1655282.png)


![1-Ethoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene](/img/structure/B1655286.png)
